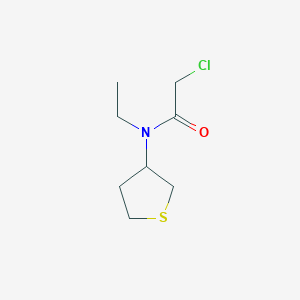

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide

描述

属性

IUPAC Name |

2-chloro-N-ethyl-N-(thiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNOS/c1-2-10(8(11)5-9)7-3-4-12-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSAIEMDAYYVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with N-ethyl-tetrahydrothiophene amine under controlled conditions. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related chloroacetamides have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones measured in agar diffusion assays indicate varying degrees of effectiveness:

| Compound | Gram-positive (mm) | Gram-negative (mm) | Activity against C. albicans |

|---|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | 8 - 14 | 6 - 12 | Not Active |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | 8 - 14 | 6 - 12 | Not Active |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be established.

The mechanism of action for compounds like this compound generally involves interaction with bacterial enzymes or cellular receptors. The presence of the chloro group may facilitate covalent bonding with nucleophilic sites on proteins, leading to inhibition of critical biological pathways.

Case Study 1: Antibacterial Screening

In a screening campaign involving various chloroacetamides, researchers identified several active compounds with notable antibacterial properties. For example, the derivatives exhibited inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance their efficacy.

Case Study 2: Antioxidant Potential

Another study evaluated the antioxidant activity of similar acetamides using the DPPH assay. The results indicated that certain derivatives had IC50 values ranging from 31.52 µM to 198.41 µM, highlighting their potential as antioxidant agents in therapeutic applications.

Toxicity and Safety Profile

The toxicity profiles of compounds related to this compound are crucial for their development as pharmaceuticals. Computational tools have been employed to predict the drug-likeness and toxicity properties, suggesting a favorable safety profile for further investigation.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of key structural analogs is presented below, highlighting substituents, physical properties, and applications:

Physicochemical Properties

- Melting Points : Chloroacetamides with aromatic substituents (e.g., ) exhibit higher melting points (230–491 K) due to intermolecular hydrogen bonding and π-π stacking . The target compound, lacking aromaticity, likely has a lower melting point.

- Solubility : Sulfur-containing analogs (e.g., tetrahydrothiophene derivatives) show moderate solubility in organic solvents (e.g., dichloromethane, acetone) .

Crystallographic and Computational Insights

- Crystal Packing : Analogous compounds (e.g., ) exhibit intermolecular N–H···N hydrogen bonds, stabilizing crystal lattices. The target compound’s tetrahydrothiophene ring may introduce unique torsional angles (cf. 79.7° dihedral angle in ) .

- Software Tools : Programs like SHELXL () and WinGX () are critical for refining crystal structures of related acetamides .

准备方法

Synthesis of the Amino Tetrahydrothiophene Intermediate

- The tetrahydrothiophene ring is introduced via nucleophilic substitution using mercaptoheterocycles or thiol derivatives.

- For example, mercapto derivatives such as 4,5-dihydrothiazole-2-thiol can be reacted with haloacetamides to form the corresponding N-substituted derivatives.

- The amine intermediate bearing the tetrahydrothiophene ring is typically synthesized by reacting the appropriate mercaptoheterocycle with a haloacetylated amide or by direct amination methods.

Acylation with 2-Chloroacetyl Chloride

- The key step involves the reaction of the amine intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine or pyridine.

- The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane, often under cooling (0°C) to control the exothermic nature of acylation.

- Typical conditions include stirring the mixture for 1 hour at 0°C followed by warming to room temperature to complete the reaction.

The reaction scheme is:

$$

\text{R-NH} + \text{ClCH}2\text{COCl} \xrightarrow[\text{Base}]{\text{THF, 0°C}} \text{R-NHCOCH}2\text{Cl} + \text{HCl}

$$where R = ethyl-tetrahydrothiophen-3-yl group.

Purification and Isolation

- After completion, the reaction mixture is quenched with water, and the organic layer is separated.

- The crude product is washed to remove inorganic salts and residual acid.

- Purification is typically achieved by recrystallization from ethanol or flash chromatography using suitable eluents such as ethyl acetate/petroleum ether mixtures.

- Vacuum distillation may also be employed for purification if the compound is sufficiently volatile.

Representative Reaction Conditions and Yields

Mechanistic Insights and Optimization Notes

- The presence of the tetrahydrothiophene ring introduces sulfur heteroatoms, which can coordinate with metal catalysts or bases, potentially affecting reaction rates.

- Cooling during acylation prevents side reactions such as over-acylation or decomposition.

- Using an excess of base (triethylamine or pyridine) scavenges the HCl generated, driving the reaction to completion.

- The choice of solvent influences solubility and reaction kinetics; THF is preferred for its aprotic nature and good solvation of both reagents.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to confirm completion.

Comparative Analysis with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。